2-Bromo-6-chloro-4-(1H-imidazol-5-yl)aniline
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Overview
Description
2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline is a heterocyclic compound that features an imidazole ring substituted with bromine, chlorine, and aniline groups. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Another method involves the cyclization followed by dehydrative aromatization, which affords the desired imidazole derivative in good yield .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Organometallic reagents, halogen exchange reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-iodoaniline: Another halogenated imidazole derivative with similar chemical properties.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: A complex imidazole derivative with antioxidant activity.
Uniqueness
2-Bromo-6-chloro-4-(1H-imidazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the imidazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
89250-40-8 |
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Molecular Formula |
C9H7BrClN3 |
Molecular Weight |
272.53 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-(1H-imidazol-5-yl)aniline |
InChI |
InChI=1S/C9H7BrClN3/c10-6-1-5(2-7(11)9(6)12)8-3-13-4-14-8/h1-4H,12H2,(H,13,14) |
InChI Key |
DVWJCOSNINFDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C2=CN=CN2 |
Origin of Product |
United States |
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